(3-Aminobenzyl)diethylamine dihydrochloride

Descripción general

Descripción

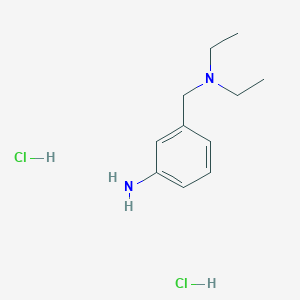

“(3-Aminobenzyl)diethylamine dihydrochloride” is a versatile chemical compound used in scientific research. Its applications range from creating novel drugs to understanding biological pathways. It has an empirical formula of C11H18N2 and a molecular weight of 178.27 .

Molecular Structure Analysis

The molecular structure of “(3-Aminobenzyl)diethylamine dihydrochloride” is represented by the SMILES stringNC1=CC=CC(CN(CC)CC)=C1 . This indicates that the compound contains a benzene ring with an amino group and a diethylamine group attached to it . Physical And Chemical Properties Analysis

“(3-Aminobenzyl)diethylamine dihydrochloride” is a solid compound . It has a molecular weight of 178.27 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Organic Field Effect Transistors (OFETs)

(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride: (TDAPA) has been studied for its charge transport properties in the context of OFETs. Researchers have investigated its behavior using impedance spectroscopy in the frequency range of 0.1 Hz to 1 MHz and at temperatures between 253 K and 333 K. The material exhibits p-type behavior, with a charge carrier mobility of approximately 5.14 × 10-4 cm2/Vs. The threshold voltage is 33.61 V, and the on/off ratio is 2.19 × 103 .

Doping Agent in Nanostructure Films

TDAPA serves as a dopant in nanostructure films, enhancing carrier concentration. Its incorporation into thin films can improve the performance of electronic devices by increasing the number of charge carriers .

Redox Mediator and Soluble Catalyst

TDAPA has been explored as an effective redox mediator (RMS) and soluble catalyst for Li2O2 oxidation. Its unique properties make it a promising candidate for energy storage applications .

Lumophore Materials

Due to its non-coplanar geometry with three phenyl rings, TDAPA is relevant in lumophore materials. This geometry enhances hole injection behavior and contributes to its use in light-emitting diodes (LEDs) .

Advanced Electronic Applications

Researchers continue to investigate organic semiconductors like TDAPA for advanced electronic applications such as OLEDs, OFETs, and electrochemical energy storage. Despite challenges like low mobility and short shelf life, TDAPA represents a step toward more efficient and durable materials for the electronic industry .

Safety and Hazards

Mecanismo De Acción

Target of Action

As an amine compound, it can be inferred that it may interact with various biological targets such as receptors, enzymes, or ion channels .

Mode of Action

Amines are known to act as bases, accepting protons due to the lone pair of electrons on the nitrogen atom . This property allows amines to participate in a variety of chemical reactions, including nucleophilic substitution .

Biochemical Pathways

For instance, they can undergo nucleophilic substitution reactions with halogenoalkanes .

Result of Action

The effects of amines at the molecular and cellular level can be diverse, depending on their specific targets and the nature of their interactions .

Propiedades

IUPAC Name |

3-(diethylaminomethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-6-5-7-11(12)8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFLNKDYZXWCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

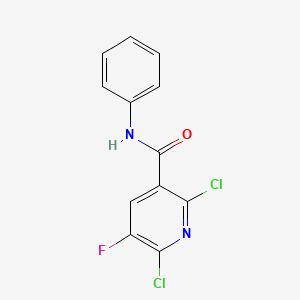

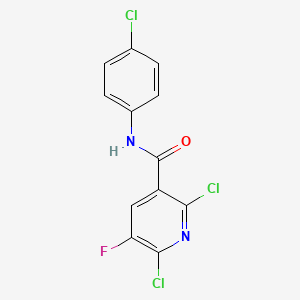

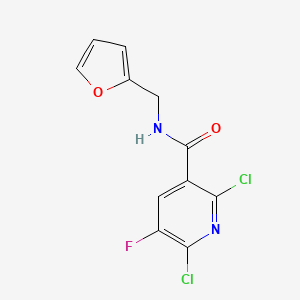

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)

![N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B3042918.png)

![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3042920.png)

![N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide](/img/structure/B3042922.png)

![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)

![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)